molecular formula C24H25N5O2 B10996824 N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10996824
M. Wt: 415.5 g/mol
InChI Key: CJJUDFSXPWAVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a novel chemical entity designed for preclinical research, particularly in the field of oncology. It features the [1,2,4]triazolo[4,3-b]pyridazine pharmacophore, a scaffold recognized for its significant potential in designing potent inhibitors of key enzymatic targets involved in cancer progression and therapy resistance . Compounds based on this core structure have demonstrated promising biological activities, including anxiolytic, anticonvulsant, and antimicrobial properties, with a major research focus on their application as various enzyme inhibitors . Specifically, recent scientific investigations have highlighted derivatives of 1,2,4-triazolo[4,3-b]pyridazine as powerful dual inhibitors of c-Met and Pim-1 kinases . These kinases are potential new cancer treatment targets; c-Met plays a crucial role in tumor proliferation, angiogenesis, and metastasis, while Pim-1 acts as an oncogenic survival factor that inhibits apoptosis and contributes to multidrug resistance . The inhibition of these dual pathways can produce a synergistic effect, offering a promising strategy to enhance anticancer efficacy and minimize resistance development . This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult all relevant Material Safety Data Sheets (MSDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C24H25N5O2/c1-31-24-15-13-22-27-26-21(29(22)28-24)12-14-23(30)25-17-16-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,13,15,20H,12,14,16-17H2,1H3,(H,25,30)

InChI Key

CJJUDFSXPWAVIC-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Cinnamonitrile

Cinnamonitrile reacts with benzene in the presence of AlCl₃ to form 3,3-diphenylpropionitrile. This step achieves yields of 95–98% under reflux conditions in xylene.

Starting MaterialCatalystSolventTemperatureYield
CinnamonitrileAlCl₃Xylene140–145°C95%

Catalytic Hydrogenation to 3,3-Diphenylpropylamine

The nitrile intermediate undergoes hydrogenation using 5% Pd/CaCO₃ or Raney Ni under 2–5 MPa H₂ at 80–120°C. This step converts the nitrile to the primary amine with 91–95% yield .

SubstrateCatalystPressureTemperatureYield
3,3-DiphenylpropionitrilePd/CaCO₃5 MPa120°C95%

Synthesis of the 6-Methoxy Triazolo[4,3-b]Pyridazin-3-yl Propanamide Core

The triazolo-pyridazine moiety is constructed through cyclization and functional group interconversion :

Formation of the Triazolo-Pyridazine Ring

Pyridazine derivatives are reacted with hydrazine to form dihydropyridazine intermediates, followed by oxidative cyclization using MnO₂ or I₂ to yield the triazolo-pyridazine core. Methoxy groups are introduced via O-methylation of hydroxyl precursors using CH₃I/K₂CO₃ .

PrecursorReagentConditionsYield
6-Hydroxypyridazin-3-amineCH₃I, K₂CO₃DMF, 60°C, 12h85%

Propanamide Side Chain Installation

The propanamide linker is introduced via amide coupling between 3-(triazolo-pyridazin-3-yl)propanoic acid and diphenylpropylamine. EDC/HOBt or DCC are commonly used, with yields of 75–82% .

Acid ComponentAmine ComponentCoupling ReagentSolventYield
3-(6-Methoxy-triazolo-pyridazin-3-yl)propanoic acid3,3-DiphenylpropylamineEDC/HOBtDCM80%

Integrated Synthetic Routes

Two principal routes are documented:

Route A: Sequential Assembly

  • Triazolo-pyridazine synthesisPropanamide formationCoupling with diphenylpropylamine .

    • Total yield: 62–68% .

Route B: Convergent Approach

  • Parallel synthesis of diphenylpropylamine and triazolo-pyridazine-propanoyl chloride.

  • Amide bond formation under Schotten-Baumann conditions.

    • Total yield: 70–75% due to reduced intermediate purification steps.

Optimization Challenges and Solutions

  • Regioselectivity in Cyclization : Use of microwave-assisted synthesis improves triazolo-pyridazine regioselectivity (99:1 ratio).

  • Amide Coupling Efficiency : DMAP as an additive increases coupling yields to 88% .

  • Purification : Silica gel chromatography (eluent: EtOAc/hexane) resolves stereochemical impurities.

Comparative Analysis of Methods

ParameterRoute ARoute B
Total Steps65
Overall Yield62%75%
ScalabilityModerateHigh
Cost EfficiencyLowMedium

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/CaCO₃ reuse reduces costs by 30% .

  • Solvent Recovery : Xylene and DCM are distilled and reused, minimizing waste.

Recent Advances

  • Flow Chemistry : Continuous hydrogenation and amidation steps reduce reaction times by 50% .

  • Enzymatic Catalysis : Lipase-mediated amidation achieves 95% enantiomeric excess for chiral variants .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Anticancer Properties

    Studies have indicated that compounds similar to N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
    • Mechanism of Action : The compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity is a critical factor in its potential therapeutic application in oncology .

    Antimicrobial Activity

    Research into related compounds has shown promising antimicrobial properties. The presence of the triazole ring is particularly noted for enhancing the antimicrobial efficacy against a variety of pathogens.

    Therapeutic Potential

    Given its structural characteristics and biological activities, this compound holds potential in several therapeutic areas:

    • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth and survival.
    • Infectious Diseases : Potential use as an antimicrobial agent due to its activity against various bacterial strains.
    • Inflammatory Conditions : The compound may also exhibit anti-inflammatory properties based on structural analogs studied previously .

    In Vitro Studies

    Recent studies have utilized in vitro models to assess the efficacy of this compound against cancer cells. For example:

    • Study Design : MTT assays were conducted to evaluate cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reductions in cell viability were observed at higher concentrations, supporting its potential as a chemotherapeutic agent .

    Structure–Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the pharmacological profile of this compound:

    Structural FeatureEffect on Activity
    Triazole RingEnhances anticancer activity
    Diphenylpropyl GroupIncreases lipophilicity and cellular uptake
    Methoxy GroupPotentially increases solubility and bioavailability

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural and Functional Group Variations

    The following table summarizes key structural analogs and their distinguishing features:

    Compound Name (CAS/ID) Molecular Formula Substituents (Position 6 of Triazolopyridazine) Propanamide Side Chain Key Properties/Implications References
    Target Compound Not explicitly provided in evidence 6-Methoxy N-(3,3-diphenylpropyl) High lipophilicity (diphenylpropyl), potential CNS activity
    3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Propanamide (1442076-08-5) C₁₉H₂₁N₇O₂ 6-Methoxy N-Benzimidazol-2-yl ethyl Enhanced hydrogen bonding (benzimidazole), moderate solubility
    N-(3-Phenylpropyl)-3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine (930057-28-6) C₁₅H₁₄F₃N₅ 6-Amine N-(3-Phenylpropyl) Trifluoromethyl group increases metabolic stability; aromatic chain reduces polarity
    3-(1H-Indol-3-yl)-N-((6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Propanamide (2034354-67-9) C₁₈H₁₈N₆O₂ 6-Methoxy N-Indol-3-yl methyl Bulky indole group may hinder membrane permeability but improve target specificity
    N-(1H-Benzimidazol-2-yl)-3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Propanamide (1324082-53-2) C₁₆H₁₅N₇O₂ 6-Methoxy N-Benzimidazol-2-yl Polar benzimidazole may reduce lipophilicity, favoring peripheral targets

    Pharmacological and Physicochemical Insights

    • Methoxy vs. Trifluoromethyl Substitution : The 6-methoxy group in the target compound and analogs likely enhances π-π stacking interactions with aromatic residues in binding pockets. In contrast, the 6-trifluoromethyl group in ’s compound improves metabolic stability due to fluorine’s electron-withdrawing effects .
    • Side Chain Modifications: The diphenylpropyl group in the target compound increases molecular weight (MW) and logP, suggesting superior blood-brain barrier penetration compared to smaller substituents (e.g., benzimidazol-2-yl ethyl in ) .
    • Synthetic Accessibility : highlights that [1,2,4]triazolo[4,3-b]pyridazine derivatives are synthesized via annulation strategies, enabling modular substitution at positions 3 and 6 for tailored activity .

    Biological Activity

    N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (CAS Number: 1401576-92-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials.

    Chemical Structure and Properties

    The compound's molecular formula is C24H25N5O2C_{24}H_{25}N_{5}O_{2}, with a molecular weight of approximately 415.49 g/mol. Its structure features a triazolo-pyridazine moiety that is believed to contribute to its biological activity.

    Anticancer Properties

    Recent studies have highlighted the potential of triazolo derivatives in cancer therapy. For instance, compounds similar in structure to this compound have shown efficacy as inhibitors of various deubiquitinases involved in cancer progression. A related study reported that triazolo derivatives could inhibit USP28, a deubiquitinase associated with malignancies, leading to reduced cancer cell proliferation and altered cell cycle dynamics .

    The proposed mechanism of action for compounds with similar structures involves the inhibition of specific enzymes that regulate protein degradation pathways. The interaction with deubiquitinases can lead to the accumulation of proteins that promote apoptosis in cancer cells. Additionally, studies indicate that these compounds may affect signaling pathways related to cell survival and proliferation .

    Case Studies

    • USP28 Inhibition : A study demonstrated that a structurally related compound inhibited USP28 with an IC50 value of 1.10 μmol/L. This inhibition resulted in decreased cell viability in gastric cancer lines and induced apoptosis via upregulation of pro-apoptotic factors .
    • Cell Cycle Arrest : Another investigation indicated that triazolo derivatives caused S-phase arrest in cancer cells, suggesting potential applications in chemotherapy regimens .

    Data Table: Summary of Biological Activities

    Activity Effect Reference
    USP28 InhibitionDecreased proliferation in cancer cells
    Cell Cycle ArrestInduced S-phase arrest
    Apoptosis InductionIncreased pro-apoptotic factors

    Q & A

    Q. What are the critical steps in synthesizing N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, and how can purity be ensured?

    • Methodological Answer : Synthesis typically involves multi-step reactions, including (1) coupling of the triazolo-pyridazine core with a propanamide linker and (2) introducing the 3,3-diphenylpropyl group via nucleophilic substitution or amidation. Key steps:
    • Reaction Conditions : Use polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like triethylamine for amide bond formation .
    • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR .

    Q. Which analytical techniques are essential for characterizing this compound?

    • Methodological Answer :
    • Structural Confirmation :
    • 1^1H/13^13C NMR for functional group analysis (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in diphenylpropyl group) .
    • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C28_{28}H28_{28}N4_4O2_2: 476.22 g/mol) .
    • Purity Assessment : TLC (Rf_f comparison) and HPLC (retention time consistency) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize by-products during synthesis?

    • Methodological Answer :
    • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions .
    • Catalyst Selection : Use Pd/C for hydrogenation steps to reduce nitro intermediates without over-reduction .
    • Solvent Optimization : Replace DMF with dichloromethane (DCM) in amidation steps to reduce dimethylamine by-products .
    • Real-Time Monitoring : Use in-situ FTIR to track reaction progress and terminate reactions at >90% conversion .

    Q. What strategies resolve contradictions in reported pharmacological data (e.g., IC50_{50} variability)?

    • Methodological Answer :
    • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration variations .
    • Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics independently .
    • Structural Variants : Compare analogs (e.g., methoxy vs. ethoxy substitutions) to isolate electronic effects on activity .
    • Data Normalization : Report IC50_{50} values relative to a reference inhibitor (e.g., staurosporine for kinase assays) .

    Q. How does substituent modification (e.g., electron-withdrawing groups) on the triazolo-pyridazine core affect binding affinity?

    • Methodological Answer :
    • SAR Insights :
    SubstituentBinding Affinity (Kd_d, nM)Target
    6-Methoxy (parent)12.3 ± 1.5Kinase X
    6-Nitro5.8 ± 0.9Kinase X
    6-Ethoxy18.7 ± 2.1Kinase X
    (Data from analogs in )
    • Mechanistic Rationale : Electron-withdrawing groups (e.g., -NO2_2) enhance H-bonding with kinase active sites, while bulky groups (e.g., -OCH2_2CH3_3) reduce fit .
    • Computational Validation : Perform docking studies (AutoDock Vina) to predict binding poses before synthesis .

    Q. What experimental designs address low solubility in aqueous buffers during in vitro assays?

    • Methodological Answer :
    • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin (5 mM) to stabilize the compound without cytotoxicity .
    • Prodrug Approach : Synthesize phosphate or acetate prodrugs to enhance solubility, followed by enzymatic cleavage in assays .
    • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell culture .

    Data Contradiction Analysis

    Q. Why do some studies report antitumor activity while others show no efficacy?

    • Methodological Answer :
    • Cell Line Variability : Test across panels (e.g., NCI-60) to identify sensitive lines (e.g., leukemia CCRF-CEM vs. resistant prostate PC-3) .
    • Metabolic Stability : Check hepatic microsomal stability (e.g., human vs. murine S9 fractions); poor stability in mouse models may explain in vivo discrepancies .
    • Off-Target Effects : Use CRISPR knockouts (e.g., target kinase X) to confirm mechanism-specific activity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.